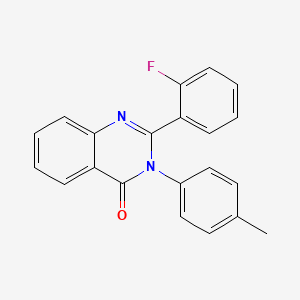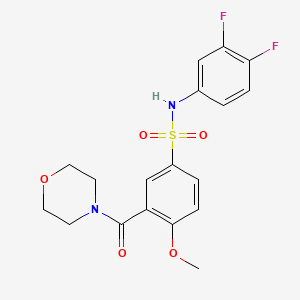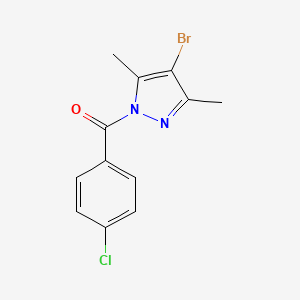
2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolinones, including 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone, are typically synthesized through a one-step cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles. This reaction is notable for its moderate yields and the direct precipitation of the product, which often requires no further purification (Deetz et al., 2001).
Molecular Structure Analysis
The structural elucidation of quinazolinone derivatives is generally achieved using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the crystal structure of related quinazolinone derivatives has been resolved, providing insight into their molecular conformations and interactions (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal for their synthesis. The fluorine atoms within the molecule significantly impact its reactivity, making fluorinated quinazolinones interesting subjects for further chemical studies (Deetz et al., 2004).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and fluorescence, can vary based on their specific molecular structures. Certain derivatives exhibit solid-state fluorescence, influenced by their molecular packing and the interaction between phenyl and quinazolinone rings (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of 2-(2-fluorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone derivatives are closely tied to their molecular structure and substituents. The presence of fluorine not only affects their reactivity but also enhances certain biological activities, making them valuable for various chemical and pharmacological studies. The synthetic routes and substitutions play a crucial role in determining the compound's overall chemical behavior and potential applications outside the scope of drug use (Ozaki et al., 1985).
特性
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVWXJZHMTUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)
![N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B5614552.png)
![2,4-bis[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5614554.png)
![ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5614562.png)



![4-[(3-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5614585.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5614599.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5614611.png)
![2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5614618.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5614641.png)